1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This compound is characterized by a fused ring system that includes both pyrrole and pyridine moieties. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which positions it as a candidate for therapeutic applications in various diseases, including cancer .
The compound can be synthesized from various precursors through several chemical reactions. Its classification falls under heterocycles, specifically those containing both nitrogen and carbon atoms arranged in a cyclic structure. The unique structural features of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine contribute to its reactivity and interactions in biological systems.
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine can be achieved through multiple methods:
The molecular formula for 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is , with a molecular weight of approximately 147.18 g/mol. The structure consists of a pyrrole ring fused to a pyridine ring with a methyl group attached to the nitrogen atom at position 1.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine participates in several chemical reactions:
These reactions typically require specific reagents:
The products formed include N-oxides, reduced derivatives, and various substituted analogs.
The mechanism of action for 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine primarily revolves around its role as a kinase inhibitor. It interacts with specific kinase enzymes involved in signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound may exert anti-cancer effects by disrupting these pathways.
The physical properties of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine include:
Chemical properties include:
The scientific applications of 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine are diverse:
The efficient construction of the 7-azaindole core is critical for accessing 1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine. Two principal methodologies dominate contemporary synthesis.
Palladium-catalyzed reactions enable precise C–C and C–N bond formation essential for assembling the bicyclic scaffold. Chemoselective Suzuki–Miyaura coupling at the C-2 position of 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine precedes Buchwald–Hartwig amination at C-4, achieving the target scaffold in 68–75% yield [6]. Key to success is the judicious choice of catalyst–ligand systems: Pd₂(dba)₃ demonstrates superior selectivity for mono-arylation at C-2 over Pd(OAc)₂ or Pd(PPh₃)₄, minimizing di-arylation or reduction byproducts [6]. For nitrogen incorporation at C-3, Chan–Lam coupling facilitates copper-catalyzed amination of boronic esters under mild conditions, though yields vary significantly with amine nucleophilicity (Table 1) [10].
Table 1: Palladium-Catalyzed Cross-Coupling Efficiency
Reaction Type | Catalyst System | Key Intermediate | Yield (%) | Selectivity |
---|---|---|---|---|
Suzuki–Miyaura (C-2) | Pd₂(dba)₃ | 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | 68–75 | >20:1 vs. diarylation |
Buchwald–Hartwig (C-4) | Pd(OAc)₂/RuPhos | 2-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine | 68 | 94% conversion |
Chan–Lam (C-3) | Cu(OAc)₂/pyridine | 3-Borono-1-methyl-1H-pyrrolo[2,3-b]pyridine | 45–85 | Dependent on amine nucleophile |
Microwave irradiation significantly enhances Knorr-type cyclizations for constructing the pyrrolopyridine core. Cyclodehydration of enaminones bearing 2-aminopyridine moieties under microwave conditions (150–180°C, 20–30 min) achieves near-quantitative yields, compared to ≤60% under conventional heating [9]. This method suppresses decarboxylation and dimerization pathways while enabling rapid diversification. Notably, microwave-assisted Larock indole synthesis facilitates annulation between 2-bromo-3-aminopyridines and terminal alkynes, delivering 3-substituted derivatives in 85% yield within 15 minutes [9].
The 3-amine moiety serves as a versatile handle for installing pharmacologically relevant substituents.
Primary amines undergo direct displacement with activated electrophiles, albeit with limitations. Reaction with α-haloacetamides yields glycine-derived analogues, but competing N-alkylation on the pyrrole nitrogen necessitates SEM protection (SEM = 2-(trimethylsilyl)ethoxymethyl) [6]. Superior results are obtained via acylative activation: conversion to 3-azido intermediates followed by Staudinger reduction provides secondary amines without protecting groups. This approach enables installation of linear alkyl chains (C₁–C₆) and arylmethyl groups with 70–90% efficiency [6] [10].
Reductive amination outperforms substitution for synthesizing branched or sterically hindered amines. Condensation of the 3-amino derivative with aldehydes or ketones using NaBH₃CN or STAB-H (NaBH(OAc)₃) in DCE/MeOH mixtures affords secondary amines with diverse lipophilicity and polarity. Cyclic amines prove particularly accessible: 3-(N-azetidinyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine forms in 92% yield using pivalaldehyde and NaBH₃CN, while 3,3-difluoroazetidine incorporation enhances PDE4B inhibition (IC₅₀ = 140 nM) [10]. Steric bulk dramatically influences yield, with tert-butyl analogues achieving only ≤30% conversion [10].
Late-stage modifications fine-tune physicochemical properties and target engagement.
Crystalline hydrochloride salts improve aqueous solubility and stability of polar analogues. Treatment with HCl (4M in dioxane) precipitates the hydrochloride salt of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, characterized by ¹H NMR (D₂O: δ 7.85 (d, J=5.1 Hz, 1H), 7.45 (s, 1H), 6.95 (d, J=5.1 Hz, 1H), 3.85 (s, 3H), 3.45 (t, J=7.0 Hz, 2H), 3.10 (t, J=7.0 Hz, 2H)) [3]. Salt formation increases water solubility >50-fold compared to free bases, facilitating formulation for in vivo studies [3] [7].
Table 2: Hydrochloride Salt Characterization Data
Compound | m.p. (°C) | Solubility (mg/mL, H₂O) | ¹H NMR Key Shifts (D₂O) |
---|---|---|---|
1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine·HCl | 218–220 | 42.5 | δ 7.75 (d, 1H), 7.30 (s, 1H), 6.80 (d, 1H), 3.70 (s, 3H) |
2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine·HCl | 225–227 | 58.3 | δ 7.85 (d, 1H), 7.45 (s, 1H), 6.95 (d, 1H), 3.85 (s, 3H), 3.45 (t, 2H), 3.10 (t, 2H) |
1-Methyl-N-(3,3-difluoroazetidin-1-yl)-1H-pyrrolo[2,3-b]pyridin-3-amine·HCl | 245–247 | 36.7 | δ 7.90 (d, 1H), 7.50 (s, 1H), 7.00 (d, 1H), 4.25 (t, 4H), 3.90 (s, 3H) |
Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) rapidly generates triazole-linked conjugates from 3-azido precursors. Azidation via diazotransfer (imidazole-1-sulfonyl azide) proceeds in >85% yield, with subsequent "click" reactions with terminal alkynes delivering 1,4-disubstituted triazoles in near-quantitative conversion under ambient conditions [9]. This strategy installs biologically relevant modules: PEG chains enhance solubility, while biotin tags enable target identification. Structure–activity relationship (SAR) studies reveal that triazole–aryl conjugates exhibit improved FLT3 inhibition (e.g., CM5, IC₅₀ = 11 nM in MV4-11 cells) due to enhanced hydrophobic pocket engagement [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: